4-(Fluoromethyl)-2-azaspiro[4.5]decane
Overview
Description
4-(Fluoromethyl)-2-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structural framework that includes a fluoromethyl group and an azaspirodecane core. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-2-azaspiro[4One common method includes the use of Rhodium(I) complex-catalyzed dimerization of ene-vinylidenecyclopropanes, which constructs the spiro[4.5]decane skeleton under mild reaction conditions . The fluoromethyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of robust catalysts and reagents that are readily available and cost-effective is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST) for introducing fluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Fluoromethyl)-2-azaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
- 5-Azoniaspiro[4.4]nonane
- 5-Azoniaspiro[4.6]undecane
- 1,6-Dioxaspiro[4.5]decane
Uniqueness
4-(Fluoromethyl)-2-azaspiro[4.5]decane is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability compared to similar spirocyclic compounds. Additionally, the azaspirodecane core provides a versatile scaffold for further functionalization and optimization .
Properties
IUPAC Name |
4-(fluoromethyl)-2-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FN/c11-6-9-7-12-8-10(9)4-2-1-3-5-10/h9,12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJRTPGDNISPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC2CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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